molecular formula C13H13N5O2 B2597354 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448071-12-2

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2597354
M. Wt: 271.28
InChI Key: SRWUZTMGUAUMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound , due to its structural components such as the triazole and tetrahydroisoquinoline groups, is likely involved in various synthetic and medicinal chemistry research. Compounds with similar structures have been synthesized and evaluated for their potential applications in medicinal chemistry, particularly for their antibacterial and antitumor properties. For instance, compounds with triazole moieties and substituted isoquinolines have been synthesized to evaluate their antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi (Sumangala et al., 2010; Deady et al., 2000).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of similar compounds highlight their potential in the development of new therapeutic agents. The structure-activity relationships (SAR) of these compounds, particularly those with oxazole substituents and heterocyclic rings, indicate significant in vitro potency against Gram-positive organisms, underscoring the importance of the chemical scaffolds present in these molecules for developing new drugs (Cooper et al., 1990). Furthermore, certain derivatives have shown cytotoxic activities against human bladder carcinoma cells, indicating potential applications in cancer therapy (Sonego et al., 2019).

Chemical Synthesis and Mechanisms

The compound's synthesis and chemical reactions it undergoes, such as oxidative cyclizations and cycloadditions, are of significant interest in organic chemistry. These processes are fundamental in constructing complex molecular architectures, demonstrating the compound's role in advancing synthetic methodologies (Lenz, 1990; Yamamoto et al., 2009). These synthetic routes and mechanisms provide valuable insights into the compound's reactivity and potential transformations, which could be leveraged in the synthesis of novel compounds with desired biological activities.

properties

IUPAC Name

1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-18-7-11(16-17-18)13(20)15-9-3-2-8-4-5-14-12(19)10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWUZTMGUAUMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

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